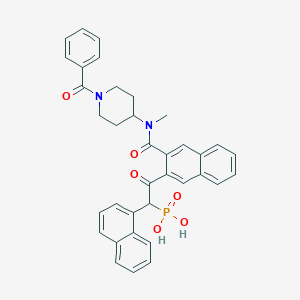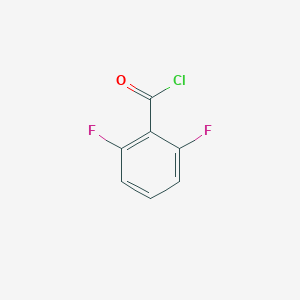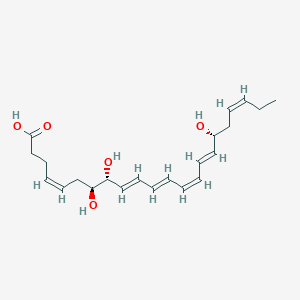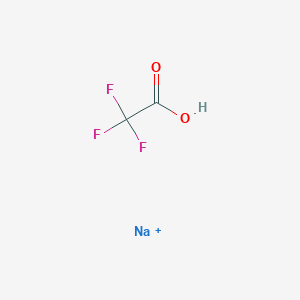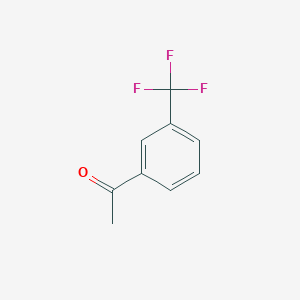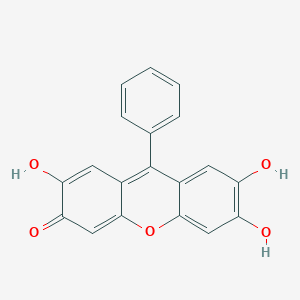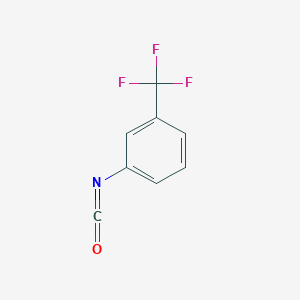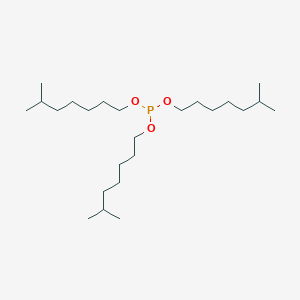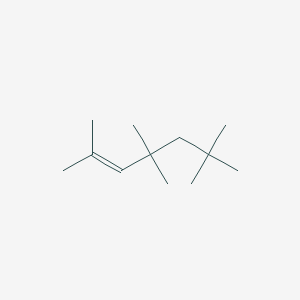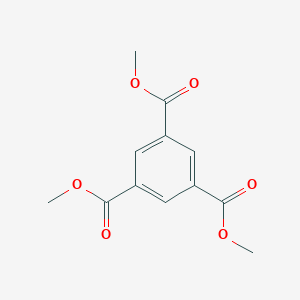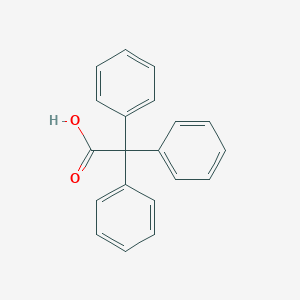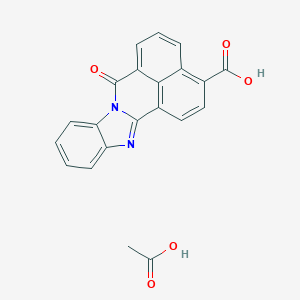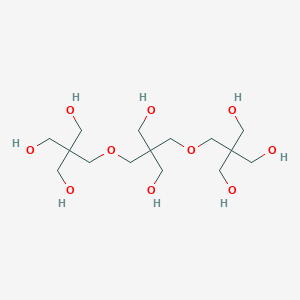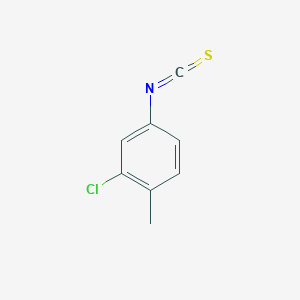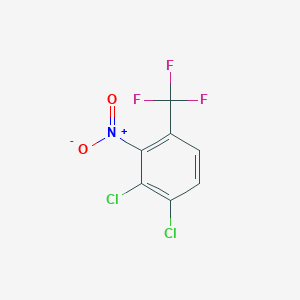
1,2-Dichloro-3-nitro-4-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dichloro-3-nitro-4-(trifluoromethyl)benzene, also known as DNFB, is a chemical compound that has been widely used in scientific research for its ability to induce a delayed-type hypersensitivity reaction. This reaction is a type of immune response that occurs when the body's immune system reacts to a foreign substance, causing inflammation and tissue damage. DNFB has been used in various studies to understand the mechanisms of this immune response and its potential applications in immunotherapy.
作用機序
1,2-Dichloro-3-nitro-4-(trifluoromethyl)benzene induces a delayed-type hypersensitivity reaction by acting as a hapten, which is a small molecule that can bind to proteins and elicit an immune response. When 1,2-Dichloro-3-nitro-4-(trifluoromethyl)benzene is applied to the skin, it binds to proteins in the skin and forms a complex that is recognized by immune cells as foreign. This triggers an immune response that leads to inflammation and tissue damage.
生化学的および生理学的効果
The immune response induced by 1,2-Dichloro-3-nitro-4-(trifluoromethyl)benzene is characterized by the infiltration of immune cells, such as T cells and macrophages, into the skin. These immune cells release cytokines and other inflammatory mediators that cause tissue damage and inflammation. The biochemical and physiological effects of 1,2-Dichloro-3-nitro-4-(trifluoromethyl)benzene-induced hypersensitivity have been extensively studied and have led to a better understanding of the mechanisms of immune response.
実験室実験の利点と制限
1,2-Dichloro-3-nitro-4-(trifluoromethyl)benzene has several advantages as a tool for scientific research. It is relatively easy to synthesize and has a well-established protocol for inducing a delayed-type hypersensitivity reaction. 1,2-Dichloro-3-nitro-4-(trifluoromethyl)benzene is also a potent inducer of the immune response, which makes it a useful tool for studying immune system function. However, there are also limitations to the use of 1,2-Dichloro-3-nitro-4-(trifluoromethyl)benzene in lab experiments. The immune response induced by 1,2-Dichloro-3-nitro-4-(trifluoromethyl)benzene is relatively non-specific and can lead to tissue damage and inflammation. This can make it difficult to interpret the results of experiments and can limit the usefulness of 1,2-Dichloro-3-nitro-4-(trifluoromethyl)benzene in certain contexts.
将来の方向性
There are several future directions that could be pursued in the study of 1,2-Dichloro-3-nitro-4-(trifluoromethyl)benzene and its applications in immunotherapy. One area of research could be to investigate the potential of 1,2-Dichloro-3-nitro-4-(trifluoromethyl)benzene as a therapeutic agent for autoimmune diseases. Another area of research could be to explore the use of 1,2-Dichloro-3-nitro-4-(trifluoromethyl)benzene in cancer immunotherapy, as the immune response induced by 1,2-Dichloro-3-nitro-4-(trifluoromethyl)benzene could potentially be harnessed to target cancer cells. Additionally, further research could be done to better understand the mechanisms of immune response induced by 1,2-Dichloro-3-nitro-4-(trifluoromethyl)benzene and its potential applications in the treatment of various diseases.
合成法
1,2-Dichloro-3-nitro-4-(trifluoromethyl)benzene can be synthesized by the reaction of 1,2-dichloro-4-(trifluoromethyl)benzene with nitric acid in the presence of sulfuric acid. This method has been well-established and has been used in various research studies.
科学的研究の応用
1,2-Dichloro-3-nitro-4-(trifluoromethyl)benzene has been widely used in scientific research as a tool to induce a delayed-type hypersensitivity reaction in animal models. This reaction has been studied extensively to understand the mechanisms of immune response and its potential applications in immunotherapy. 1,2-Dichloro-3-nitro-4-(trifluoromethyl)benzene has also been used in various studies to investigate the role of immune cells and cytokines in the immune response.
特性
CAS番号 |
133391-72-7 |
|---|---|
製品名 |
1,2-Dichloro-3-nitro-4-(trifluoromethyl)benzene |
分子式 |
C7H2Cl2F3NO2 |
分子量 |
259.99 g/mol |
IUPAC名 |
1,2-dichloro-3-nitro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2Cl2F3NO2/c8-4-2-1-3(7(10,11)12)6(5(4)9)13(14)15/h1-2H |
InChIキー |
WUUWDHBPRAWSAU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1C(F)(F)F)[N+](=O)[O-])Cl)Cl |
正規SMILES |
C1=CC(=C(C(=C1C(F)(F)F)[N+](=O)[O-])Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



